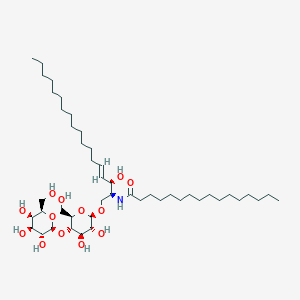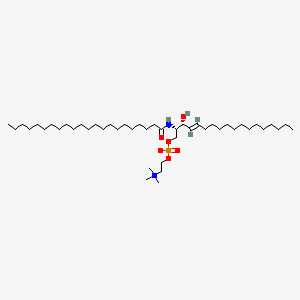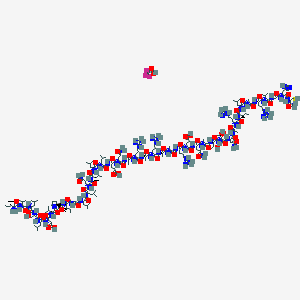![molecular formula C26H34N6O13 B3026421 (4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid CAS No. 189684-50-2](/img/structure/B3026421.png)
(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Übersicht
Beschreibung
During apoptosis, activated caspase-3 cleaves several substrates, including poly(ADP-ribose) polymerase, which it specifically targets at the amino sequence DEVD. Ac-DEVD-pNA is a para-nitro aniline chromophore cleaved by caspases (Km = 18, 11, 32, 180, and 12 µM for caspases-1, -3, -4, -6, and -7, respectively). It is not cleaved by caspase-2.2 Cleavage is monitored colorimetrically at 405 nm.
Wissenschaftliche Forschungsanwendungen
Nitrogenous Compounds in Marine Fungi
Nitrogenous compounds, especially those derived from marine organisms like fungi, have been shown to exhibit significant biological activities. For example, compounds isolated from the deep sea-derived fungus Leptosphaeria sp. have been evaluated for their cytotoxic and antiviral activities, highlighting the potential of nitrogenous compounds in drug discovery and therapeutic applications (Xiaowei Luo et al., 2018).
Amino Acid Derivatives as Agrochemicals
Amino acid derivatives have also been explored for their fungicidal properties. For instance, novel amino acid derivatives designed and synthesized using natural and non-natural amino acids have shown excellent activity against plant pathogens like Phytophthora capsici, suggesting their potential as lead compounds for developing new fungicides (L. Tian et al., 2021).
Synthetic Applications
The synthesis and transformation of amino acid derivatives into other valuable compounds are of significant interest in organic chemistry. For instance, the synthesis of tetrazole-containing derivatives of amino acids demonstrates the versatility of amino groups in chemical transformations, offering pathways to new molecules with potential applications in medicinal chemistry and material science (S. Putis et al., 2008).
Electrosynthesis in Organic Chemistry
The electrosynthesis approach has been applied to synthesize amino acid derivatives, such as the electroreduction of methyl 5-nitro-4-oxopentanate leading to 5-amino-4-oxopentanoic acid hydrochloride. This method demonstrates the utility of electrochemical techniques in synthesizing complex organic molecules, potentially applicable to the synthesis of the compound (A. Konarev et al., 2007).
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(25(41)30-18(26(42)43)10-19(34)28-14-4-6-15(7-5-14)32(44)45)31-23(39)16(8-9-20(35)36)29-24(40)17(11-21(37)38)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,34)(H,29,40)(H,30,41)(H,31,39)(H,35,36)(H,37,38)(H,42,43)/t16-,17-,18-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOMBBSDYYRHPX-ORGXJRBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)







![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)
![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)

![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)
